molecular formula C20H18ClN3O3S B2514604 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone CAS No. 897471-68-0

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

Cat. No. B2514604
CAS RN: 897471-68-0
M. Wt: 415.89
InChI Key: HZTHHWPKEFHOMQ-UHFFFAOYSA-N
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Description

The compound “(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone” is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It has been evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Synthesis Analysis

The synthesis of this compound involves a multi-step procedure . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .


Molecular Structure Analysis

The molecular structure of this compound is characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique . The compound has a molecular formula of C13H16N2O3 .


Chemical Reactions Analysis

The compound has shown potential cytotoxic efficacy with prolonged activity against different cancer cell lines as well as against Dalton’s solid lymphoma progression .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.28 g/mol . It has a good aqueous solubility (up to 19 mg/mL at pH 1.2) .

Scientific Research Applications

Anti-Inflammatory Activity

The compound’s anti-inflammatory potential is of interest due to its potential therapeutic applications. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. While traditional NSAIDs (such as aspirin and ibuprofen) are non-selective and can cause gastrointestinal side effects, selective COX-2 inhibitors (coxibs) were developed to minimize these issues. Investigating the COX-1 and COX-2 inhibitory effects of this compound could shed light on its anti-inflammatory properties .

Ulcerogenic and Gastrointestinal Effects

Assessing the compound’s impact on the gastrointestinal mucosa is crucial. While some NSAIDs cause ulceration due to COX-1 inhibition, coxibs were designed to minimize these effects. Investigating whether this compound exhibits low ulcerogenic and irritative actions compared to standard NSAIDs is valuable .

Quorum Sensing Inhibition

Considering the emerging field of quorum sensing inhibitors, this compound’s potential in disrupting bacterial communication pathways is intriguing. Quorum sensing plays a role in bacterial virulence and biofilm formation. Investigating its effects on quorum sensing could have therapeutic implications .

Cell Migration and Apoptosis

Assessing the compound’s impact on cell migration and apoptosis is relevant. Compounds that inhibit cell migration and induce apoptosis hold promise for cancer therapy. Comparing its effects with known compounds (such as 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine) could reveal its potential .

Anti-Tubercular Activity

Given the ongoing global challenge of tuberculosis, exploring the compound’s anti-tubercular properties is valuable. Comparing its inhibitory concentrations with standard reference drugs can provide insights into its efficacy .

Mechanism of Action

Target of Action

The primary targets of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone are cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .

Pharmacokinetics

The compound’s anti-inflammatory and analgesic activities suggest that it is likely to be absorbed and distributed in the body to exert its effects .

Result of Action

The molecular and cellular effects of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-14-2-3-15-18(12-14)28-20(22-15)24-7-5-23(6-8-24)19(25)13-1-4-16-17(11-13)27-10-9-26-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTHHWPKEFHOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

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